3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Description
Chemical Identifier: CAS 200133-16-0 Molecular Formula: C₂₁H₂₉NO₁₁ Molecular Weight: 471.46 g/mol Physical Properties:
- Appearance: White solid or liquid (depending on molecular weight variations) .
- Density: 1.338 ± 0.06 g/cm³ (predicted) .
- Boiling Point: 745.9 ± 60.0 °C (predicted) .
- Solubility: Highly soluble in water and organic solvents (e.g., DCM, DMF, DMSO, THF) .
- Stability: Sensitive to light and temperature; stable at -20°C under dry, inert conditions .
Properties
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-(phenylmethoxycarbonylamino)propoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO11/c23-17(24)6-9-30-13-21(14-31-10-7-18(25)26,15-32-11-8-19(27)28)22-20(29)33-12-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,22,29)(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLURFNELQYXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features :
- Contains a benzyloxycarbonylamino (CBZ) group, which enhances stability by protecting the amine group .
- Two 2-carboxy-ethoxy groups and a 2-carboxy-ethoxymethyl group confer hydrophilicity and reactivity for conjugation or crosslinking .
- Propoxy linkages provide structural flexibility .
Comparison with Structurally Similar Compounds
3-(2-(2-Aminoethoxy)ethoxy)propanoic Acid
Chemical Identifier: CAS 791028-27-8 Molecular Formula: C₇H₁₅NO₄ Molecular Weight: 177.20 g/mol Key Features:
- Simpler structure with an aminoethoxy-ethoxy chain and a single carboxylate group .
- Lacks protective groups (e.g., CBZ), making it more reactive but less stable in oxidative environments.
- Moderate solubility in polar solvents.
Comparison :
| Property | CAS 200133-16-0 | CAS 791028-27-8 |
|---|---|---|
| Molecular Weight | 471.46 g/mol | 177.20 g/mol |
| Functional Groups | CBZ, multiple carboxylates | Amino, ethoxy, carboxylate |
| Solubility | High in water and organics | Moderate in polar solvents |
| Stability | Requires -20°C storage | Stable at room temperature |
| Applications | Drug delivery, bioconjugation | Intermediate in organic synthesis |
3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic Acid
Chemical Identifier : CAS 127457-63-0
Molecular Formula : C₁₅H₂₂O₆ (estimated)
Key Features :
- Ethoxy-ethoxy chain enhances solubility compared to purely aromatic compounds.
Comparison :
| Property | CAS 200133-16-0 | CAS 127457-63-0 |
|---|---|---|
| Protective Group | CBZ (amine protection) | Benzyloxy (no amine protection) |
| Hydrophilicity | High (multiple carboxylates) | Moderate (ethoxy chains) |
| Reactivity | Versatile (carboxylates + CBZ) | Limited to carboxylate reactions |
| Applications | Biomedical uses | Surfactants, polymer synthesis |
Research Findings and Functional Insights
Stability and Reactivity
- CAS 200133-16-0 : The CBZ group prevents unwanted amine reactions during peptide synthesis, while carboxylates enable conjugation to biomolecules (e.g., antibodies, proteins) .
- CAS 791028-27-8 : The absence of protective groups limits its use in multi-step syntheses but simplifies one-step carboxylate coupling .
- CAS 127457-63-0: Benzyloxy groups are prone to hydrogenolysis, making them less stable than CBZ under catalytic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
